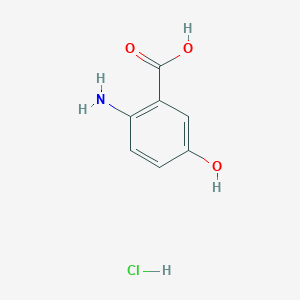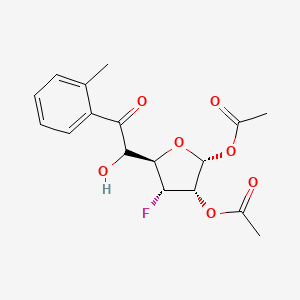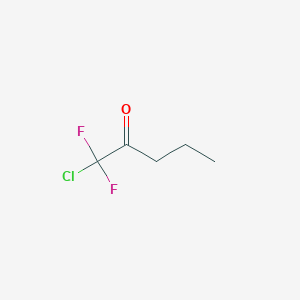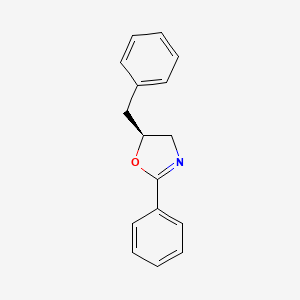
Hexaacetato(oxo)tetrazinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaacetato(oxo)tetrazinc, also known as Zn4O(CH3COO)6, is a well-defined molecular model of zinc oxide. This compound is composed of four zinc atoms bridged by a central oxygen atom and six acetate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaacetato(oxo)tetrazinc can be synthesized through a ligand exchange method. The process involves dissolving zinc acetate dihydrate in acetic acid and heating the solution to facilitate the formation of the desired compound. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods: Scaling up the process would involve optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hexaacetato(oxo)tetrazinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide (ZnO), a material with significant industrial applications.
Substitution: The acetate ligands can be substituted with other ligands, such as trifluoroacetate, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of an oxidizing agent.
Substitution: Involves reacting with the desired ligand under controlled conditions, often in a solvent like acetonitrile.
Major Products:
Oxidation: Zinc oxide (ZnO)
Substitution: Various zinc complexes with different ligands.
Scientific Research Applications
Hexaacetato(oxo)tetrazinc has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-based materials.
Biology: Investigated for its potential use in biological imaging and as a zinc source in biochemical studies.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism by which Hexaacetato(oxo)tetrazinc exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Hexaacetato(oxo)tetrazinc can be compared with other zinc-based compounds, such as:
Tetranuclear Zinc Benzoate (Zn4O(C6H5COO)6): Similar structure but with benzoate ligands instead of acetate.
Hexa(trifluoroacetato)tetrazinc: Contains trifluoroacetate ligands, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to its well-defined molecular structure, making it an excellent model for studying zinc oxide and its derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its significance in scientific research .
Properties
CAS No. |
12129-82-7 |
|---|---|
Molecular Formula |
C12H18O13Zn4 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
tetrazinc;oxygen(2-);hexaacetate |
InChI |
InChI=1S/6C2H4O2.O.4Zn/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;-2;4*+2/p-6 |
InChI Key |
JCPDISNOORFYFA-UHFFFAOYSA-H |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)




